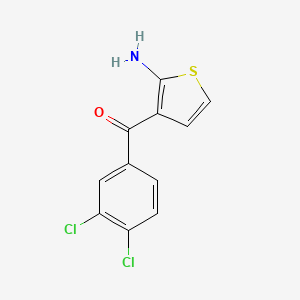![molecular formula C10H5ClIN3 B15228600 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of both chlorine and iodine atoms attached to the imidazoquinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline typically involves the iodination and chlorination of imidazoquinoxaline derivatives. One common method includes the use of iodine and chlorine sources under controlled conditions to achieve the desired substitution on the imidazoquinoxaline ring. For instance, an I2-mediated direct sp3 C–H amination reaction can be employed, which is operationally simple and scalable, providing high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production.
化学反応の分析
Types of Reactions
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., sodium borohydride for reduction). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxaline: Lacks the chlorine and iodine substitutions, which may affect its chemical reactivity and biological activity.
4-Chloroimidazo[1,2-a]quinoxaline: Contains only the chlorine substitution, which may result in different chemical and biological properties.
1-Iodoimidazo[1,2-a]quinoxaline: Contains only the iodine substitution, leading to variations in its reactivity and applications.
The presence of both chlorine and iodine atoms in this compound makes it unique and potentially more versatile in various chemical and biological contexts.
特性
分子式 |
C10H5ClIN3 |
|---|---|
分子量 |
329.52 g/mol |
IUPAC名 |
4-chloro-1-iodoimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5ClIN3/c11-9-10-13-5-8(12)15(10)7-4-2-1-3-6(7)14-9/h1-5H |
InChIキー |
ODMJRCXOSYQHQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)
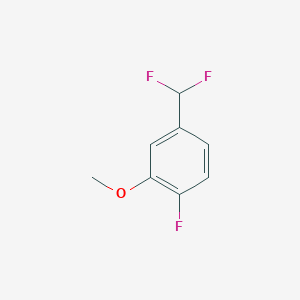
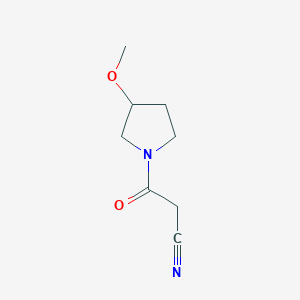

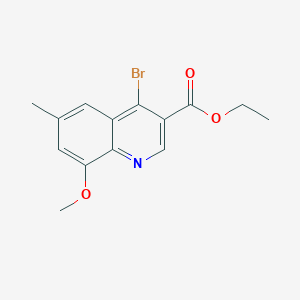
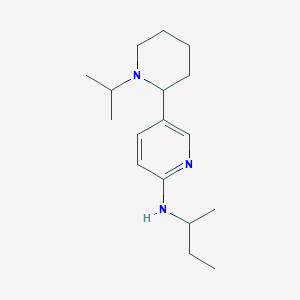


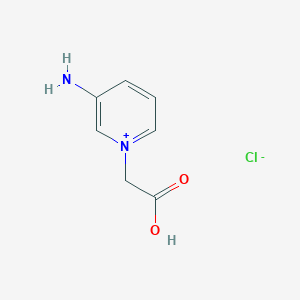
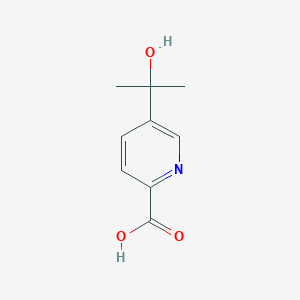
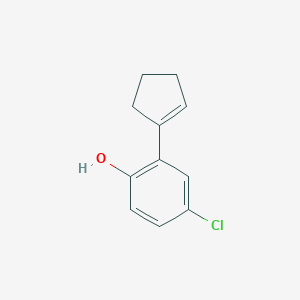
![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
